molecular formula C10H7NO4S2 B12220498 2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid

2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B12220498
M. Wt: 269.3 g/mol
InChI Key: VAERHXKTCYPOOV-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound that features a thiazolidine ring fused with a thienylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of thiazolidinedione with thiophene-2-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Knoevenagel condensation reactions, optimized for yield and purity. Industrial synthesis may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.

    Substitution: Electrophilic substitution reactions can occur at the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thienylmethyl derivatives.

    Substitution: Halogenated thienyl derivatives.

Scientific Research Applications

2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and thereby exerting its biological effects. The thiazolidine ring is crucial for its binding affinity, while the thienylmethylene group enhances its specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinedione derivatives: These compounds share the thiazolidine ring but differ in their substituents.

    Thiophene derivatives: Compounds with a thiophene ring but lacking the thiazolidine moiety.

Uniqueness

2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid is unique due to its combined thiazolidine and thienylmethylene structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C10H7NO4S2

Molecular Weight

269.3 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C10H7NO4S2/c12-8(13)5-11-9(14)7(17-10(11)15)4-6-2-1-3-16-6/h1-4H,5H2,(H,12,13)/b7-4-

InChI Key

VAERHXKTCYPOOV-DAXSKMNVSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.